Cas no 781634-28-4 (N-[(3-chlorophenyl)methyl]-4-(2-phenylethenesulfonamido)benzamide)

N-[(3-chlorophenyl)methyl]-4-(2-phenylethenesulfonamido)benzamide is a synthetic organic compound featuring a benzamide core substituted with a 3-chlorobenzyl group and a sulfonamido-linked styrenyl moiety. Its molecular structure combines aromatic and sulfonamide functionalities, making it a potential intermediate in pharmaceutical or agrochemical synthesis. The presence of the chlorophenyl and phenylethenesulfonamido groups may confer selective reactivity, useful in targeted chemical modifications or as a scaffold for bioactive molecule development. The compound's structural complexity allows for versatility in applications requiring precise molecular interactions. Its stability and defined functional groups facilitate controlled derivatization, supporting research in medicinal chemistry and material science.
N-[(3-chlorophenyl)methyl]-4-(2-phenylethenesulfonamido)benzamide structure
781634-28-4 structure
Product Name:N-[(3-chlorophenyl)methyl]-4-(2-phenylethenesulfonamido)benzamide
CAS No:781634-28-4
MF:C22H19ClN2O3S
MW:426.915863275528
CID:6423810
PubChem ID:2476526
Update Time:2025-06-09

N-[(3-chlorophenyl)methyl]-4-(2-phenylethenesulfonamido)benzamide Chemical and Physical Properties

Names and Identifiers

    • AKOS001400515
    • N-[(3-chlorophenyl)methyl]-4-(2-phenylethenesulfonamido)benzamide
    • EN300-26581888
    • 781634-28-4
    • Z32360719
    • Inchi: 1S/C22H19ClN2O3S/c23-20-8-4-7-18(15-20)16-24-22(26)19-9-11-21(12-10-19)25-29(27,28)14-13-17-5-2-1-3-6-17/h1-15,25H,16H2,(H,24,26)/b14-13+
    • InChI Key: PKVSJLCECKEANK-BUHFOSPRSA-N
    • SMILES: ClC1=CC=CC(=C1)CNC(C1C=CC(=CC=1)NS(/C=C/C1C=CC=CC=1)(=O)=O)=O

Computed Properties

  • Exact Mass: 426.0804913g/mol
  • Monoisotopic Mass: 426.0804913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 648
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 83.6Ų

N-[(3-chlorophenyl)methyl]-4-(2-phenylethenesulfonamido)benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26581888-0.05g
N-[(3-chlorophenyl)methyl]-4-(2-phenylethenesulfonamido)benzamide
781634-28-4 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-[(3-chlorophenyl)methyl]-4-(2-phenylethenesulfonamido)benzamide

Comprehensive Overview of N-[(3-chlorophenyl)methyl]-4-(2-phenylethenesulfonamido)benzamide (CAS No. 781634-28-4)

N-[(3-chlorophenyl)methyl]-4-(2-phenylethenesulfonamido)benzamide, identified by its CAS number 781634-28-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a benzamide core with sulfonamide and chlorophenyl functional groups, making it a subject of interest for its potential applications in drug discovery and development. Researchers are particularly intrigued by its structure-activity relationship (SAR), which could unlock novel therapeutic pathways.

In recent years, the demand for sulfonamide derivatives has surged due to their versatility in medicinal chemistry. N-[(3-chlorophenyl)methyl]-4-(2-phenylethenesulfonamido)benzamide stands out for its potential as a kinase inhibitor or anti-inflammatory agent, aligning with current trends in targeting chronic diseases and cancer therapeutics. Its molecular weight and lipophilicity parameters suggest favorable drug-likeness, a hot topic in AI-driven drug design platforms like AlphaFold or Schrödinger Suite.

The synthesis of CAS 781634-28-4 involves multi-step organic reactions, including amide coupling and sulfonylation, which are frequently searched by synthetic chemists on platforms like Reaxys and SciFinder. Optimizing its yield and purity remains a focus, especially for high-throughput screening (HTS) applications. Environmental and green chemistry considerations are also critical, as researchers explore catalyst-free or solvent-free synthetic routes to align with sustainability goals.

From a commercial perspective, N-[(3-chlorophenyl)methyl]-4-(2-phenylethenesulfonamido)benzamide is listed by several chemical suppliers as a research-grade material, often accompanied by COA (Certificate of Analysis) documentation. Its pricing and availability are influenced by GMP compliance standards, a recurring concern among pharmaceutical procurement specialists. Discussions on LinkedIn and ResearchGate highlight its role in preclinical studies, particularly in target identification and lead optimization phases.

Analytical characterization of this compound typically employs HPLC, NMR, and mass spectrometry, techniques frequently queried in Google Scholar searches. Recent publications note its UV-Vis absorption properties, relevant for assay development. Regulatory databases like PubChem and ChEMBL provide additional bioactivity data, though further in vivo validation is needed to confirm its pharmacokinetic profile.

Emerging applications of 781634-28-4 include its exploration in neurodegenerative disease models, coinciding with rising public interest in Alzheimer's research. Its blood-brain barrier (BBB) permeability, a trending topic in neuroscience forums, is under investigation. Additionally, computational studies using molecular docking software suggest interactions with protein targets implicated in metabolic disorders, another high-traffic search area.

In summary, N-[(3-chlorophenyl)methyl]-4-(2-phenylethenesulfonamido)benzamide (CAS 781634-28-4) represents a compelling case study at the intersection of medicinal chemistry and computational biology. Its development reflects broader industry shifts toward precision medicine and AI-augmented R&D, ensuring its relevance in both academic and industrial settings for years to come.

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